molecular formula C20H19N3O5 B10896155 Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Cat. No.: B10896155
M. Wt: 381.4 g/mol
InChI Key: JAUQWHBORLCGRH-UHFFFAOYSA-N
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Description

Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and an isoxazolo[5,4-B]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the cyclopropyl and methoxyphenyl groups, and the final esterification to form the methyl ester. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization reactions involving nitrile oxides and alkynes.

    Substitution Reactions: Introduction of the cyclopropyl and methoxyphenyl groups through substitution reactions.

    Esterification: Formation of the methyl ester through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of the isoxazole ring.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions can include alcohol derivatives, substituted phenyl compounds, and various oxidized products depending on the reaction conditions.

Scientific Research Applications

Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and potential biological activity.

    Organic Synthesis: Utilized as a building block in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring and methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate: can be compared with other isoxazole derivatives and compounds with similar functional groups.

Uniqueness

  • The unique combination of the cyclopropyl group, methoxyphenyl group, and isoxazolo[5,4-B]pyridine moiety sets this compound apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[[6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H19N3O5/c1-26-13-7-5-12(6-8-13)18-17-14(19(25)21-10-16(24)27-2)9-15(11-3-4-11)22-20(17)28-23-18/h5-9,11H,3-4,10H2,1-2H3,(H,21,25)

InChI Key

JAUQWHBORLCGRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NCC(=O)OC

Origin of Product

United States

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